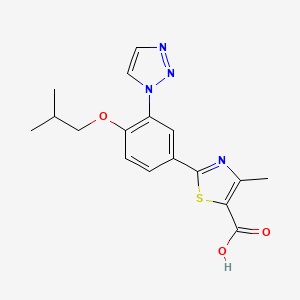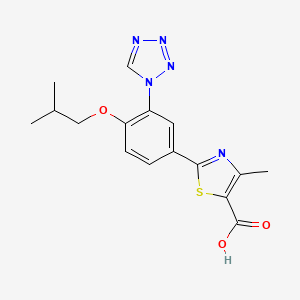![molecular formula C28H28ClF3N4O3 B10832973 1-[4-[[1-[4-(5-Chloropyrimidin-2-yl)-2-methylphenyl]-4,4,4-trifluorobutyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832973.png)
1-[4-[[1-[4-(5-Chloropyrimidin-2-yl)-2-methylphenyl]-4,4,4-trifluorobutyl]amino]benzoyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aromatic ring compounds are a class of organic molecules characterized by their stable ring structures and delocalized pi-electron clouds. These compounds are known for their unique chemical properties and wide range of applications in various fields. Aromatic ring compound 2 is a specific type of aromatic compound that follows Huckel’s rule, which states that for a ring to be aromatic, it must have (4n + 2) pi electrons, where (n) is an integer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aromatic ring compound 2 typically involves electrophilic aromatic substitution reactions. Common methods include:
Friedel-Crafts Alkylation and Acylation:
Halogenation: The introduction of halogens (Cl, Br) into the aromatic ring using halogens (Cl2, Br2) and a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods: Industrial production of aromatic ring compound 2 often involves large-scale electrophilic aromatic substitution reactions. The choice of method depends on the desired substituents and the specific application of the compound. For example, the production of aromatic ketones can be achieved through Friedel-Crafts acylation using acid chlorides .
Chemical Reactions Analysis
Types of Reactions: Aromatic ring compound 2 undergoes various types of reactions, including:
Oxidation: Aromatic compounds can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated aromatics, nitro aromatics.
Scientific Research Applications
Aromatic ring compound 2 has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers.
Biology: Studied for their role in biological processes and as potential drug candidates.
Medicine: Used in the development of drugs and therapeutic agents.
Industry: Used in the production of plastics, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of aromatic ring compound 2 involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic ring provides a stable platform for various chemical reactions, allowing it to interact with different molecular targets and pathways . For example, in biological systems, aromatic ring compounds can interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Aromatic ring compound 2 can be compared with other similar compounds such as benzene, toluene, and naphthalene . While all these compounds share the characteristic aromatic ring structure, they differ in their substituents and chemical properties:
Benzene: The simplest aromatic compound with a single ring structure.
Naphthalene: Consists of two fused benzene rings, making it more stable and less reactive than benzene.
Aromatic ring compound 2 stands out due to its unique substituents and specific applications in various fields, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C28H28ClF3N4O3 |
|---|---|
Molecular Weight |
561.0 g/mol |
IUPAC Name |
1-[4-[[1-[4-(5-chloropyrimidin-2-yl)-2-methylphenyl]-4,4,4-trifluorobutyl]amino]benzoyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C28H28ClF3N4O3/c1-17-13-19(25-33-14-21(29)15-34-25)6-9-23(17)24(10-11-28(30,31)32)35-22-7-4-18(5-8-22)26(37)36-12-2-3-20(16-36)27(38)39/h4-9,13-15,20,24,35H,2-3,10-12,16H2,1H3,(H,38,39) |
InChI Key |
IDBHHYNBIVBFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=C(C=N2)Cl)C(CCC(F)(F)F)NC3=CC=C(C=C3)C(=O)N4CCCC(C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


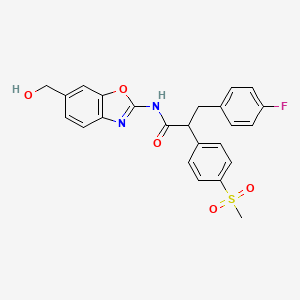
![5-{2-methyl-5-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoylamino]-benzylamino}-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B10832899.png)
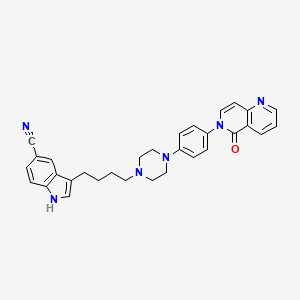
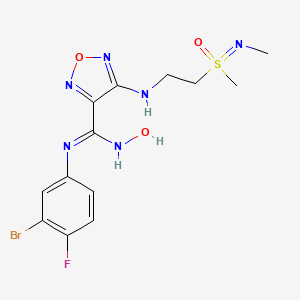
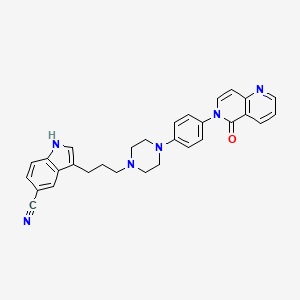

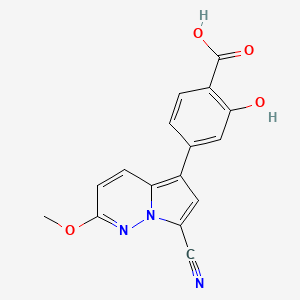
![(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B10832931.png)
![2-(2,5-Difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine](/img/structure/B10832934.png)
![1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide](/img/structure/B10832936.png)


